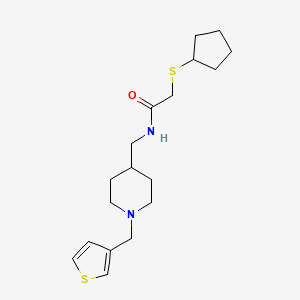

2-(cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2OS2/c21-18(14-23-17-3-1-2-4-17)19-11-15-5-8-20(9-6-15)12-16-7-10-22-13-16/h7,10,13,15,17H,1-6,8-9,11-12,14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLRIKMNTQXEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing current research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a cyclopentylthio group and a piperidine derivative. Its chemical formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in neurological and inflammatory pathways.

The biological activity of this compound has been linked to its ability to modulate neurotransmitter systems and inflammatory responses. The following mechanisms have been proposed based on preliminary studies:

- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, particularly through the modulation of NF-kB signaling, which is implicated in various inflammatory diseases .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound using various in vitro assays. Below is a summary table of key findings:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 5.4 | |

| Cytotoxicity against Cancer Cells | 12.3 | |

| Anti-inflammatory Activity | 8.7 |

Study 1: Acetylcholinesterase Inhibition

A study conducted on similar thioether compounds demonstrated significant AChE inhibition, suggesting that this compound could be effective in enhancing cholinergic neurotransmission, which is beneficial in neurodegenerative disorders .

Study 2: Anti-Cancer Properties

In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, indicating its potential as an anti-cancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioacetamide Derivatives

(a) N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()

- Key Differences: Aromatic pyridine core vs. piperidine-thiophene in the target compound.

- Synthesis: 85% yield via refluxing with ethanol and sodium acetate .

- Applications: Not specified, but pyridine-thioacetamides are often explored for antimicrobial or anticancer activity.

(b) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

Piperidine-Containing Acetamides

(a) Goxalapladib (CAS-412950-27-7) ()

- Key Differences :

- Biphenyl-trifluoromethyl and difluorophenyl groups enhance lipophilicity.

- Larger molecular weight (718.80 vs. 352.6).

- Applications : Potent Lp-PLA2 inhibitor for atherosclerosis .

(b) Fentanyl Analogs ()

Heterocyclic Thioether Derivatives

(a) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Key Differences :

(b) Rilapladib ()

- Key Differences: Quinolinone core and trifluoromethyl biphenyl groups. Higher potency (IC₅₀ = 0.23 nM for Lp-PLA2 inhibition) due to extended aromatic systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Thioether Linkage : The cyclopentylthio group in the target compound may enhance membrane permeability compared to sulfonamide or ester analogs (e.g., ) .

- Piperidine-Thiophene Motif : Unique among fentanyl analogs (), this substitution could reduce opioid receptor affinity while introducing selectivity for other targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.